N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide
Description
Historical Development and Research Context
The discovery of this compound aligns with the mid-2000s surge in interest toward indole-based pharmacophores, driven by their versatility in interacting with biological targets such as enzymes, receptors, and tubulin polymers. Early synthetic efforts focused on combining indole’s privileged scaffold with sulfonamide groups to enhance solubility and bioavailability, as exemplified by the compound’s morpholinosulfonyl substitution. Patent literature from the 2010s reveals systematic optimization of similar morpholino sulfonyl indole derivatives, particularly for targeting insulin-like growth factor receptors (IGF-1R) and tubulin polymerization pathways.
A pivotal advancement occurred with the development of multi-step synthetic protocols enabling precise functionalization at the indole N1 and benzamide C4 positions. For instance, Friedel-Crafts acylation and Suzuki coupling reactions were adapted to introduce aromatic and heterocyclic substituents, as demonstrated in related compounds. These methodological innovations facilitated structure-activity relationship (SAR) studies, positioning this compound as a lead candidate for further optimization.
Significance in Drug Discovery Research
This compound’s significance stems from its dual capacity to modulate protein-protein interactions and enzymatic activity. The indole moiety enables π-π stacking with hydrophobic receptor pockets, while the morpholinosulfonyl group enhances aqueous solubility—a critical factor in overcoming the pharmacokinetic limitations of earlier indole derivatives. Recent studies highlight its antiproliferative effects against cancer cell lines, with mechanistic links to tubulin dynamics and estrogen receptor modulation.
Properties
IUPAC Name |
N-(2-indol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-21(22-10-12-23-11-9-17-3-1-2-4-20(17)23)18-5-7-19(8-6-18)29(26,27)24-13-15-28-16-14-24/h1-9,11H,10,12-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJLWYKVHMRNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1H-indole with ethyl bromide to form 2-(1H-indol-1-yl)ethyl bromide. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl and Indole Motifs
a) N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)
- Structure: Contains a 4-methylbenzenesulfonamide (tosyl) group instead of morpholinosulfonyl. The indole is substituted at the 3-position rather than 1-position.
- Synthesis : Synthesized via gold-catalyzed reactions involving 1-tosylaziridine, contrasting with the Friedel-Crafts and nucleophilic addition routes used for the target compound .
- The indole substitution pattern (3-position vs. 1-position) could influence binding specificity in biological systems.
b) N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide
- Structure: Replaces the morpholinosulfonyl group with a 4-methoxybenzamide moiety.
- The methoxy group increases lipophilicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility .
Sulfonamide Derivatives with Heterocyclic Systems
a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
- Structure : Features a 1,2,4-triazole-thione core instead of benzamide. The sulfonyl group is attached to a phenyl ring, similar to the target compound.
- Spectral Data : IR spectra confirm the C=S stretch (~1250 cm⁻¹) and absence of C=O bands, distinguishing them from benzamide derivatives .
- Biological Relevance : Triazole-thiones often exhibit antimicrobial or anticancer activity, suggesting divergent therapeutic applications compared to benzamides.
b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Sigma Receptor-Binding Benzamides
- Example: N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Structure: Shares a benzamide backbone but substitutes morpholinosulfonyl with iodo and methoxy groups. Pharmacology: Demonstrates high affinity for sigma receptors (Kd = 5.80 nM for sigma-1), with applications in prostate cancer imaging and therapy. The target compound’s morpholinosulfonyl group may confer distinct receptor-binding kinetics or off-target effects .
Comparative Data Table
Key Research Findings
- Synthetic Routes : The target compound’s synthesis likely involves Friedel-Crafts and nucleophilic addition steps, contrasting with gold-catalyzed or Suzuki coupling methods used for analogues .
- Structure-Activity Relationships (SAR): Morpholinosulfonyl vs. Tosyl: The morpholine ring enhances solubility and may reduce cytotoxicity compared to tosyl groups. Indole Position: 1H-indol-1-yl substitution (target compound) vs. 3H-indol-3-yl (analogues) could alter steric interactions in receptor binding.
Biological Activity
N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety, a morpholine ring, and a benzamide group, which contribute to its diverse interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(2-indol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide |
| CAS Number | 689264-17-3 |
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 377.47 g/mol |
| Solubility | Soluble in DMSO and DMF; limited solubility in water |
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The indole moiety is known to engage with enzymes and receptors, potentially modulating their activity. The morpholine ring enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, contributing to its anti-cancer properties.
- Receptor Modulation: Interaction with receptors can alter signaling pathways, leading to various physiological effects.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and pancreatic cancer cells.
Case Study:
In a study involving xenografted nude mice, oral administration of the compound resulted in notable tumor size reduction compared to control groups. This suggests a promising therapeutic application in oncology .
Anti-Inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which are key players in inflammatory diseases.
Research Findings:
A study reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic efficacy:
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption post-administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
